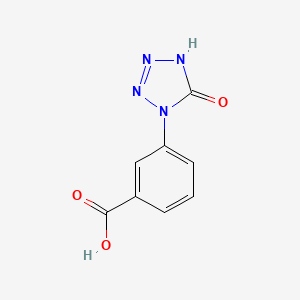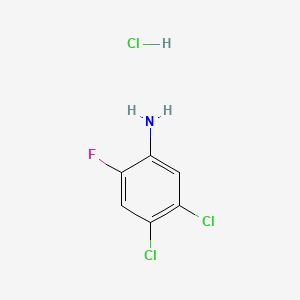![molecular formula C10H7ClF3NO3 B13498337 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C10H7ClF3NO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a trifluoroacetyl group, and an amino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Introduction of the Amino Methyl Group: The amino methyl group is introduced through a reaction with formaldehyde and ammonia, forming 2-chloro-5-aminomethylbenzoic acid.
Trifluoroacetylation: The final step involves the trifluoroacetylation of the amino group using trifluoroacetic anhydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino methyl group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Various substituted benzoic acids.
Reduction: 2-Chloro-5-aminomethylbenzoic acid.
Oxidation: 2-Chloro-5-nitromethylbenzoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with enzymes, potentially inhibiting their activity. The chloro and amino methyl groups may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-aminomethylbenzoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-Chloro-5-nitromethylbenzoic acid: Contains a nitro group instead of an amino group, leading to different biological activities.
2-Chloro-5-{[(acetyl)amino]methyl}benzoic acid: Similar structure but with an acetyl group instead of a trifluoroacetyl group, affecting its chemical behavior.
Uniqueness
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H7ClF3NO3 |
|---|---|
Peso molecular |
281.61 g/mol |
Nombre IUPAC |
2-chloro-5-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)8(16)17)4-15-9(18)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |
Clave InChI |
POYDLGJJONTCFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=O)C(F)(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)

![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)




![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)


